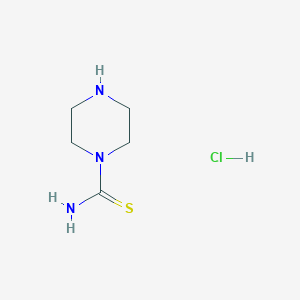
Piperazine-1-carbothioamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine-1-carbothioamide hydrochloride is an organic compound with the CAS Number: 1215648-14-8 . It has a molecular weight of 181.69 . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for Piperazine-1-carbothioamide hydrochloride is1S/C5H11N3S.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2,(H2,6,9);1H . This indicates the presence of a piperazine ring with a carbothioamide group attached to it. Physical And Chemical Properties Analysis
Piperazine-1-carbothioamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 181.69 .Wissenschaftliche Forschungsanwendungen
Piperazine-1-carbothioamide Hydrochloride: Scientific Research Applications
Antioxidant Properties and Membrane Protection: Piperazine-1-carbothioamide hydrochloride has been shown to possess antioxidant properties. It protects the destabilization of the erythrocyte membrane by the azo compound 2,2′-azobis(2-amidinopropane)dihydrochloride (AAPH). This indicates its potential as a protective agent for biomolecules such as DNA and proteins against oxidative stress .
Anti-inflammatory Candidate: The compound has been synthesized into nanoparticles (P1C-Tit*CAgNPs) from chitosan, which exhibit promising anti-inflammatory properties. This development suggests its use as an anti-inflammatory candidate in medical research .
Cancer Research: In cancer research, Piperazine-1-carbothioamide hydrochloride is used to reduce the production of glucose-derived serine in cells. It suppresses the growth of PHGDH-dependent cancer cells in culture and in orthotopic xenograft tumors, highlighting its potential in cancer therapeutics .
Synthesis of Piperazines: Piperazine-1-carbothioamide hydrochloride is involved in the synthesis of structurally diverse piperazines, which are crucial in medicinal chemistry. Its use facilitates the C–H functionalization of the carbon atoms of the piperazine ring, expanding the structural diversity of piperazine-containing drugs .
Nanoparticle Formation: The compound is used in the formation of titivated chitosan-silver nanoparticles (P1C-Tit*CAgNPs), indicating its role in nanoparticle synthesis and potential applications in various fields including materials science .
Safety and Hazards
Wirkmechanismus
Target of Action
Piperazine-1-carbothioamide;hydrochloride is a complex compound with a variety of potential targets. Compounds with similar structures have been found to interact with various targets such as c-met, c-ret, and the mutant forms of c-kit, pdgfr, and flt3 . These targets play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival .
Mode of Action
Based on its structural similarity to other piperazine compounds, it may act as a kinase inhibitor . Kinase inhibitors work by blocking the action of kinases, enzymes that add a phosphate group to other proteins in a cell. This can affect many cellular processes, including cell division and growth .
Biochemical Pathways
For instance, Amuvatinib, a multi-targeted tyrosine kinase inhibitor, suppresses c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . It also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells . These pathways play crucial roles in cell growth, differentiation, and DNA repair .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
For example, kinase inhibitors can halt cell division and growth, potentially leading to cell death . This can be particularly useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of Piperazine-1-carbothioamide;hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells . .
Eigenschaften
IUPAC Name |
piperazine-1-carbothioamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2,(H2,6,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYQWZNORBBCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=S)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-1-carbothioamide;hydrochloride | |
CAS RN |
1215648-14-8 |
Source


|
| Record name | piperazine-1-carbothioamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

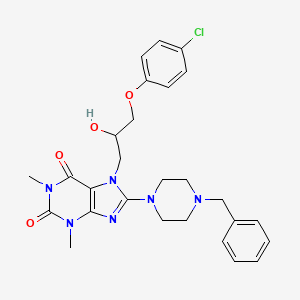
![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide](/img/structure/B2943696.png)
![{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine](/img/structure/B2943697.png)
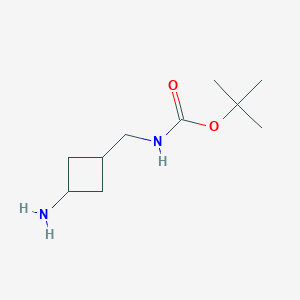

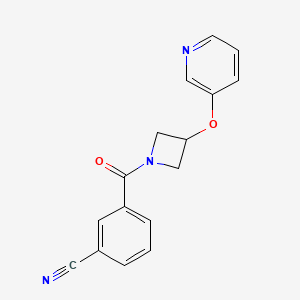

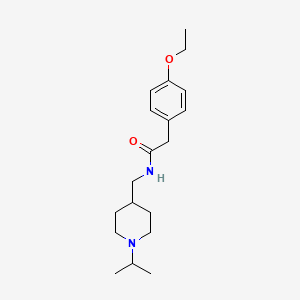


![Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2943711.png)
![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)

